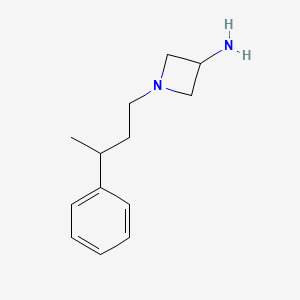![molecular formula C14H18ClNO5 B1487993 Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-85-3](/img/structure/B1487993.png)
Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Vue d'ensemble
Description
Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a chemical compound primarily used in various research and industrial applications due to its unique chemical properties and reactivity. The compound’s structure includes a pyrrolidine ring with specific stereochemistry, a phenoxy group with a methoxycarbonyl substituent, and a hydrochloride component.
Applications De Recherche Scientifique
In Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
In Biology:
In Medicine: Research includes its potential role in the development of new drugs, particularly those targeting specific receptors or enzymes.
In Industry: Employed in the production of specialty chemicals, including dyes and polymer additives, due to its versatile chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, beginning with the formation of the pyrrolidine ring. A common route starts with the cyclization of an appropriate amino acid derivative under basic conditions, followed by the introduction of the phenoxy and methoxycarbonyl groups via esterification or amidation reactions. Reagents such as sodium hydride or potassium carbonate are typically used for deprotonation and activation steps.
Industrial Production Methods: Industrially, the compound can be synthesized in bulk using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow methods and automated synthesis systems may be employed to improve efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, producing corresponding carboxylic acids or ketones.
Reduction: The phenoxy group and other functional groups may be reduced under catalytic hydrogenation conditions.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Chlorine (Cl₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated derivatives
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds
Mécanisme D'action
The compound’s mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenoxy group are crucial for binding to active sites, while the methoxycarbonyl group may participate in hydrogen bonding or electrostatic interactions. These interactions modulate the activity of the target molecule, leading to desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Methyl (2S,4R)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Methyl (2R,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Unique Features: What sets Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride apart is its specific stereochemistry, which can influence the compound’s reactivity and interaction with biological targets. Its unique configuration may offer better selectivity and potency in its applications, distinguishing it from other stereoisomers.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(2-methoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5.ClH/c1-18-13(16)10-5-3-4-6-12(10)20-9-7-11(15-8-9)14(17)19-2;/h3-6,9,11,15H,7-8H2,1-2H3;1H/t9-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWOSDLGLLSJLX-ROLPUNSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


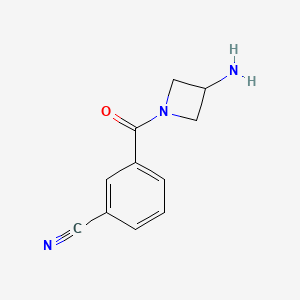
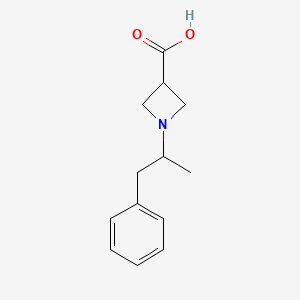
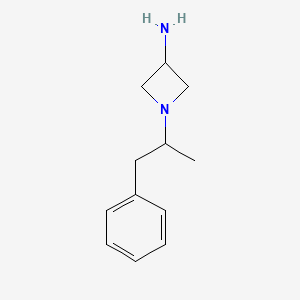
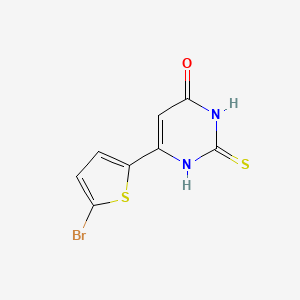
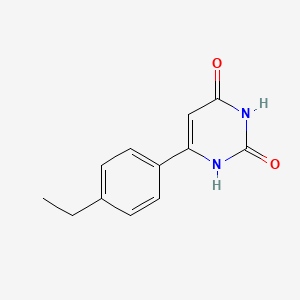
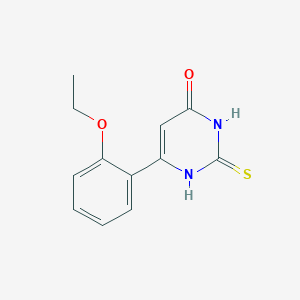
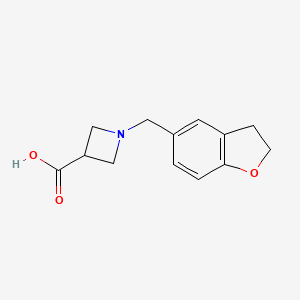
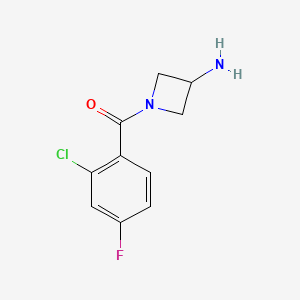
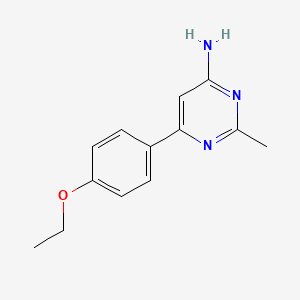
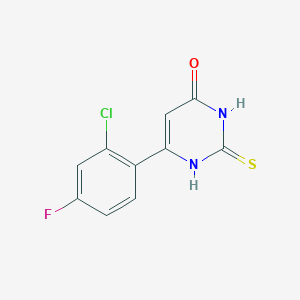
![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)
![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)
